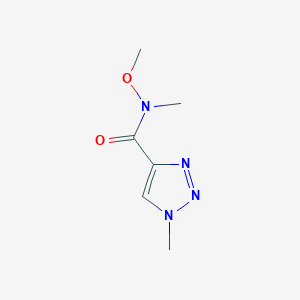![molecular formula C10H12N4 B1472798 [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine CAS No. 1823582-57-5](/img/structure/B1472798.png)
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine
Overview
Description
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have unique properties that make it suitable for use in various biochemical and physiological experiments. In
Mechanism of Action
The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound is capable of inhibiting the growth of cancer cells, inducing apoptosis (programmed cell death), and reducing the expression of certain genes that are involved in cancer progression. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine is its unique chemical structure, which makes it suitable for use in various biochemical and physiological experiments. Additionally, this compound has been found to have relatively low toxicity, making it a safer alternative to other compounds that are commonly used in laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine. One potential area of research is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis method of this compound and improve its solubility in water to make it more suitable for use in various experimental conditions.
Scientific Research Applications
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine has been found to have potential applications in various scientific research areas. One of its primary uses is in the field of medicinal chemistry. This compound has been found to have activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10-8(5-11)3-2-4-12-10/h2-4,6-7H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQWGEOUTNHKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472719.png)









